molecular formula C21H22N2O4 B4842410 N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea

N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea

Cat. No. B4842410
M. Wt: 366.4 g/mol
InChI Key: JKDGQGWBDYOXQH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea, also known as DPHU, is a chemical compound that has been widely studied in the field of medicinal chemistry. DPHU is a urea derivative that has been synthesized and used for various scientific research applications due to its unique chemical properties and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor properties, N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea in lab experiments is its unique chemical properties, which make it a useful tool for studying various biological processes. However, one of the main limitations of using N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea. One area of interest is the development of new cancer drugs based on the chemical structure of N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea. Another area of interest is the study of N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea's potential therapeutic benefits in other areas, such as neurodegenerative diseases and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea and its potential side effects.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea has been extensively studied for its potential therapeutic benefits in various scientific research applications. One of the most significant areas of research has been in the field of cancer treatment. Studies have shown that N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea has anti-tumor properties, which make it a promising candidate for the development of new cancer drugs.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2-naphthalen-1-yloxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-25-19-11-10-16(14-20(19)26-2)23-21(24)22-12-13-27-18-9-5-7-15-6-3-4-8-17(15)18/h3-11,14H,12-13H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDGQGWBDYOXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCCOC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-(2-naphthalen-1-yloxyethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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